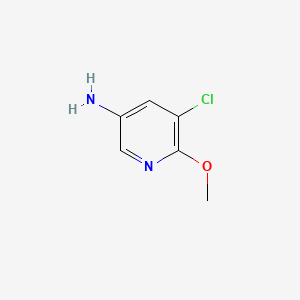

5-Chloro-6-methoxypyridin-3-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-chloro-6-methoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUGEKNUDFVPPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724632 | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158387-20-3 | |

| Record name | 5-Chloro-6-methoxy-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158387-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-methoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine (CAS: 158387-20-3): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypyridin-3-amine, with CAS number 158387-20-3, is a substituted pyridine derivative that has emerged as a critical intermediate in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. Its unique structural features, including a reactive amine group and sites amenable to cross-coupling reactions, make it a valuable scaffold in the development of targeted therapeutics. This technical guide provides a comprehensive overview of its physicochemical properties, safety data, and its pivotal role in the synthesis of inhibitors for key signaling pathways, such as the PI3K/mTOR and orexin receptor pathways. Detailed, plausible experimental protocols for its synthesis and analysis are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a stable organic compound under standard conditions. Its key identifiers and physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 158387-20-3 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=NC=C(C(Cl)=C1)N | [1] |

| InChIKey | XSUGEKNUDFVPPO-UHFFFAOYSA-N | [1] |

| Appearance | Solid (form may vary by supplier) | |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | |

| Predicted XlogP | 1.1 | [1] |

| Topological Polar Surface Area | 48.1 Ų | [1] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Classification:

| Pictogram | Signal Word | Hazard Statements |

| ! | Warning | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1] |

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Role in Drug Discovery and Development

This compound is a versatile building block, primarily utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds. Its significance lies in its application as a key intermediate for molecules targeting the PI3K/mTOR and orexin receptor signaling pathways, which are implicated in cancer and sleep disorders, respectively.

Intermediate for PI3K/mTOR Inhibitors

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. This compound, often in the form of its boronic acid pinacol ester derivative, is employed in Suzuki cross-coupling reactions to construct the core structures of dual PI3K/mTOR inhibitors.

Precursor for Orexin Receptor Antagonists

Orexin neuropeptides and their receptors (OX1 and OX2) are central to the regulation of wakefulness. Antagonists of orexin receptors are effective treatments for insomnia. This compound serves as a crucial starting material for the synthesis of potent and selective orexin receptor antagonists.

Experimental Protocols

The following sections provide plausible, detailed experimental protocols for the synthesis and analysis of this compound, based on established chemical principles and analogous transformations.

Plausible Synthesis of this compound

A potential synthetic route to this compound can be envisioned starting from 2-methoxy-5-nitropyridine. This multi-step synthesis involves chlorination followed by reduction of the nitro group.

Step 1: Chlorination of 2-methoxy-5-nitropyridine

-

To a solution of 2-methoxy-5-nitropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-2-methoxy-5-nitropyridine.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 3-chloro-2-methoxy-5-nitropyridine

-

Dissolve the purified 3-chloro-2-methoxy-5-nitropyridine (1.0 eq) in a solvent mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford this compound.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method can be employed for purity analysis.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are essential for structural confirmation.

| Parameter | Condition |

| Instrument | 400 MHz NMR Spectrometer |

| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |

| Standard | Tetramethylsilane (TMS) at 0 ppm |

Application in Suzuki Cross-Coupling Reactions

A primary application of this compound is its conversion to a boronic acid or ester derivative for use in palladium-catalyzed Suzuki cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of advanced pharmaceutical agents. Its utility as a precursor for potent inhibitors of the PI3K/mTOR and orexin receptor pathways underscores its importance in modern drug discovery. The information and protocols provided in this technical guide are intended to support researchers and drug development professionals in leveraging the full potential of this versatile building block.

References

Physicochemical properties of 5-Chloro-6-methoxypyridin-3-amine

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-6-methoxypyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aminopyridine derivative of significant interest in medicinal chemistry and drug discovery. As a chemical intermediate, its physicochemical properties are critical determinants of its reactivity, bioavailability, and suitability for further synthetic modifications. This document provides a comprehensive overview of the known physicochemical characteristics of this compound, intended to support research and development activities. All presented data is based on predicted or computed values from publicly available chemical databases.

Chemical Identity

The fundamental identification parameters for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 158387-20-3 | [1][2][3] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| SMILES | COC1=C(C=C(C=N1)N)Cl | [1][4] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | [1][4] |

| InChIKey | XSUGEKNUDFVPPO-UHFFFAOYSA-N | [1][4] |

Physicochemical Properties

The key physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. The following tables summarize the available quantitative data.

Physical and Chemical Constants

These properties define the compound's physical state, stability, and fundamental chemical characteristics.

| Property | Value | Source |

| Molecular Weight | 158.58 g/mol | [1] |

| Monoisotopic Mass | 158.0246905 Da | [1] |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | [2] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.12 ± 0.10 (Predicted) | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [2] |

Computational Descriptors

These descriptors are calculated to predict the molecule's behavior in biological systems, particularly concerning membrane permeability and solubility.

| Property | Value | Source |

| XLogP3-AA (logP) | 1.1 | [1] |

| Polar Surface Area | 48.1 Ų | [1] |

| Heavy Atom Count | 10 | [1] |

Experimental Protocols

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the available literature, standard methodologies for characterizing similar aminopyridine compounds are well-established. The following represents typical experimental approaches that would be employed.

General Workflow for Physicochemical Characterization

The logical flow for characterizing a novel or intermediate compound like this compound involves synthesis followed by a series of analytical tests to confirm its structure, purity, and key properties.

Caption: General experimental workflow for compound characterization.

Determination of pKa

The pKa, or acid dissociation constant, is critical for understanding the ionization state of a molecule at a given pH, which influences its solubility, permeability, and target binding.

-

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized. Specialized software is often used to calculate the precise pKa value from the titration data.

-

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its potential for membrane permeability and oral absorption.

-

Methodology: Shake-Flask Method (OECD 107)

-

System Preparation: n-Octanol and water are pre-saturated with each other.

-

Partitioning: A known concentration of the compound is dissolved in one of the phases (typically the one in which it is more soluble). The two immiscible phases are then combined in a flask and shaken vigorously to allow the compound to partition between them until equilibrium is reached.

-

Phase Separation & Analysis: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

-

Structure-Property Relationships

The physicochemical properties of this compound are a direct consequence of its distinct structural features. The interplay between the pyridine core and its substituents dictates its overall chemical personality.

Caption: Relationship between structure and key physicochemical properties.

-

Pyridine Ring : Forms the core aromatic scaffold, contributing to the overall polar surface area and providing a basic nitrogen atom within the ring system.

-

Amino Group (-NH₂) : As the primary amine, this group is the main determinant of the compound's basicity (pKa). It also acts as a strong hydrogen bond donor, influencing solubility in polar solvents.

-

Chloro Group (-Cl) : This electron-withdrawing group modulates the basicity of the pyridine ring and the amino group. Its presence significantly increases the lipophilicity (logP) of the molecule.

-

Methoxy Group (-OCH₃) : The ether oxygen can act as a hydrogen bond acceptor. This group also influences the electronic properties and lipophilicity of the molecule.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of this compound based on available computational data. These parameters, including its predicted pKa, logP, and molecular weight, are essential for planning synthetic routes, designing new analogues, and predicting the compound's behavior in biological assays. The outlined experimental protocols offer a standard framework for the empirical validation of these properties, a critical step in any drug discovery and development pipeline.

References

- 1. This compound | C6H7ClN2O | CID 57370234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 3. This compound | 158387-20-3 [chemicalbook.com]

- 4. PubChemLite - this compound (C6H7ClN2O) [pubchemlite.lcsb.uni.lu]

5-Chloro-6-methoxypyridin-3-amine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and properties of 5-Chloro-6-methoxypyridin-3-amine, a chemical compound of interest in various research and development applications. The following sections present its key molecular identifiers and a visualization of its chemical structure.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. These identifiers are crucial for accurate documentation, database searches, and experimental design.

| Parameter | Value |

| Molecular Formula | C6H7ClN2O[1][2] |

| Molecular Weight | 158.59 g/mol [3] |

| Monoisotopic Mass | 158.0246905 Da[2] |

| CAS Registry Number | 158387-20-3[1][2] |

| IUPAC Name | This compound[2] |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3[2] |

| InChIKey | XSUGEKNUDFVPPO-UHFFFAOYSA-N[2] |

| Canonical SMILES | COC1=C(C=C(C=N1)N)Cl[4] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization illustrates the arrangement of atoms and bonds within the molecule, providing a clear representation for structural analysis and chemical modeling.

References

An In-depth Technical Guide to 5-Chloro-6-methoxypyridin-3-amine: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-methoxypyridin-3-amine is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of complex molecules with therapeutic potential, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthetic route, and its application in the context of drug development. The information is presented to support researchers and scientists in its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound, with the IUPAC name this compound, is a substituted pyridine derivative.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇ClN₂O | PubChem[1] |

| Molecular Weight | 158.58 g/mol | PubChem[1] |

| CAS Number | 158387-20-3 | ChemicalBook[2] |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | COC1=NC=C(C=C1Cl)N | PubChem |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | PubChem[1] |

Safety and Handling

This compound is associated with several hazard classifications. It is harmful if swallowed, causes skin irritation, and may cause serious eye irritation or damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis Protocol

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step 1: Nitration of 2,5-Dichloropyridine

-

Reaction: 2,5-Dichloropyridine is nitrated to introduce a nitro group at the 3-position, yielding 2,5-dichloro-3-nitropyridine.

-

Reagents and Conditions:

-

2,5-Dichloropyridine (1.0 eq.)

-

Fuming Nitric Acid (HNO₃, ~1.5 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄) as solvent and catalyst.

-

The reaction is typically carried out at a controlled temperature, starting at 0°C and slowly warming to room temperature or slightly above.

-

-

Procedure:

-

To a stirred solution of 2,5-dichloropyridine in concentrated sulfuric acid, cooled in an ice bath, add fuming nitric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum.

-

Step 2: Methoxylation of 2,5-Dichloro-3-nitropyridine

-

Reaction: Selective nucleophilic aromatic substitution of the chlorine atom at the 2-position with a methoxy group to give 5-chloro-2-methoxy-3-nitropyridine. The chlorine at the 2-position is more activated towards nucleophilic substitution due to the electron-withdrawing effect of the adjacent nitro group and the ring nitrogen.

-

Reagents and Conditions:

-

2,5-Dichloro-3-nitropyridine (1.0 eq.)

-

Sodium methoxide (CH₃ONa, ~1.1 eq.)

-

Methanol (CH₃OH) as the solvent.

-

The reaction is typically run at room temperature to a gentle reflux.

-

-

Procedure:

-

Dissolve 2,5-dichloro-3-nitropyridine in methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the stirred solution.

-

Heat the mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, which can be purified by column chromatography if necessary.

-

Step 3: Reduction of 5-Chloro-2-methoxy-3-nitropyridine

-

Reaction: The nitro group of 5-chloro-2-methoxy-3-nitropyridine is reduced to an amine to yield the final product, this compound.

-

Reagents and Conditions:

-

5-Chloro-2-methoxy-3-nitropyridine (1.0 eq.)

-

Reducing agent: Iron powder in the presence of a catalytic amount of hydrochloric acid (HCl) in a solvent mixture like ethanol/water is a common and effective method. Alternatively, catalytic hydrogenation (H₂ gas) with a palladium on carbon catalyst (Pd/C) can be used.

-

-

Procedure (using Fe/HCl):

-

Suspend 5-chloro-2-methoxy-3-nitropyridine in a mixture of ethanol and water.

-

Add iron powder, followed by a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

The filtrate is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is basified with a suitable base (e.g., sodium carbonate or aqueous ammonia) to a pH of ~8-9.

-

The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to afford this compound. The product can be further purified by recrystallization or column chromatography.

-

Application in Drug Discovery: An Intermediate for Kinase Inhibitors

Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently appearing in the structures of kinase inhibitors. The amino group often forms a key hydrogen bond interaction with the hinge region of the kinase ATP-binding site. This compound serves as a valuable starting material for the synthesis of such inhibitors. The chlorine atom provides a handle for further functionalization, typically through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of various aryl or heteroaryl groups to explore the kinase active site. The methoxy group can influence the electronic properties and conformation of the molecule, and may also be involved in secondary interactions with the target protein.

Illustrative Role in Kinase Inhibitor Synthesis

The following diagram illustrates the general role of this compound in the synthesis of a hypothetical kinase inhibitor.

Caption: Role of this compound in kinase inhibitor synthesis.

This demonstrates its utility as a foundational scaffold upon which the complexity and specificity of a final drug molecule are built. While this intermediate itself may not possess significant biological activity, its structural features are crucial for the potency and selectivity of the final active pharmaceutical ingredient.

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and manageable handling requirements. The synthetic pathway outlined provides a robust method for its preparation in a laboratory setting. Its primary importance lies in its role as a versatile building block for the synthesis of biologically active molecules, particularly in the development of novel kinase inhibitors for various therapeutic areas. This guide provides the essential technical information for researchers to incorporate this compound into their synthetic and drug discovery programs.

References

Spectroscopic Profile of 5-Chloro-6-methoxypyridin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 5-Chloro-6-methoxypyridin-3-amine (CAS No: 158387-20-3), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectral data, this document presents high-quality predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, it outlines standardized, detailed experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers. A generalized workflow for spectroscopic analysis is also provided to guide researchers in the structural elucidation of synthesized compounds.

Introduction

This compound is a substituted aminopyridine derivative. Compounds of this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and biological activities. Accurate structural characterization is paramount for its application in research and development. Spectroscopic techniques such as NMR and IR are fundamental tools for the unambiguous identification and purity assessment of such organic molecules. This guide aims to provide a comprehensive spectroscopic reference for this compound.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using validated computational models to provide a reliable reference in the absence of publicly available experimental spectra.

¹H NMR (Proton NMR) Data

The predicted ¹H NMR chemical shifts for this compound are presented in Table 1. The spectrum is expected to show distinct signals for the aromatic protons and the methoxy and amine protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | ~ 7.4 | Singlet |

| Aromatic CH | ~ 6.9 | Singlet |

| NH₂ | ~ 4.0 | Broad Singlet |

| OCH₃ | ~ 3.9 | Singlet |

| Predicted in CDCl₃ solvent. |

¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. The spectrum is anticipated to display six distinct signals corresponding to the six carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Cl | ~ 110 |

| C-NH₂ | ~ 125 |

| Aromatic CH | ~ 130 |

| Aromatic CH | ~ 135 |

| C (quaternary) | ~ 140 |

| C-OCH₃ | ~ 155 |

| OCH₃ | ~ 54 |

| Predicted in CDCl₃ solvent. |

IR (Infrared) Spectroscopy Data

The predicted key infrared absorption bands for this compound are listed in Table 3. These bands are characteristic of the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3400 - 3250 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -OCH₃) | 2950 - 2850 | Medium |

| C=C, C=N Stretch (Aromatic Ring) | 1600 - 1450 | Strong |

| N-H Bend (Amine) | 1650 - 1580 | Medium |

| C-O Stretch (Methoxy) | 1250 - 1020 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

| Predicted for solid state (KBr pellet or thin film). |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR and IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh approximately 5-10 mg of the solid sample (this compound).

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

3.1.2. ¹H NMR Acquisition [1][2]

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous magnetic field, maximizing signal resolution.

-

Tune and match the probe for the ¹H frequency.

-

Set the acquisition parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Typically -2 to 12 ppm.

-

Number of Scans (ns): 8 to 16 scans for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Acquire the Free Induction Decay (FID).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at 0 ppm.

3.1.3. ¹³C NMR Acquisition [3][4]

-

Use the same prepared sample as for ¹H NMR.

-

Tune and match the probe for the ¹³C frequency.

-

Set the acquisition parameters for a proton-decoupled ¹³C experiment:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems).[3]

-

Spectral Width: Typically 0 to 220 ppm.[3]

-

Number of Scans (ns): This will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. A range of 128 to 1024 scans or more may be necessary depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

Acquire and process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the solvent peak (e.g., the central peak of CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy (Thin Solid Film Method)[5][6]

-

Sample Preparation:

-

Place a small amount (2-5 mg) of solid this compound in a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid completely.[5]

-

Using a pipette, place a drop or two of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6]

-

Allow the solvent to evaporate completely in a fume hood, which will leave a thin film of the solid compound on the plate.[6]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer.[7]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

The typical scanning range is 4000 to 400 cm⁻¹.

-

-

Post-Acquisition:

-

Clean the salt plate thoroughly with a suitable solvent (as recommended for the plate material) and return it to a desiccator for storage.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a newly synthesized compound.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides essential, albeit predicted, spectroscopic data for this compound, which can serve as a valuable resource for its identification and characterization. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality spectra. The visualized workflow further aids in structuring the process of chemical analysis. It is recommended that researchers generate their own experimental data for this compound and use the information provided herein as a reference for confirmation.

References

The Rising Therapeutic Potential of Substituted Pyridin-3-amine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a range of diseases, from cancer to bacterial infections. This technical guide provides an in-depth overview of the biological activities of substituted pyridin-3-amine derivatives, with a focus on their role as kinase inhibitors and antimicrobial agents. We present a compilation of quantitative biological data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Kinase Inhibition: A Primary Modality of Action

Substituted pyridin-3-amines have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[1] Dysregulation of CDK2 is a hallmark of several cancers, making it an attractive therapeutic target.[2] The most promising compound from one study, 7l , exhibited broad antiproliferative efficacy against a panel of cancer cell lines with IC50 values in the low micromolar range.[1] Mechanistic studies revealed that compound 7l induces cell cycle arrest and apoptosis in HeLa cells and directly inhibits CDK2/cyclin A2 activity with an IC50 of 64.42 nM.[1]

Table 1: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [1]

| Compound | MV4-11 IC50 (μM) | HT-29 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HEK293 IC50 (μM) |

| 7l | 0.83 | 2.12 | 3.12 | 8.61 | >50 |

| Palbociclib | - | - | - | - | - |

| AZD5438 | - | - | - | - | - |

Note: Data for Palbociclib and AZD5438 were comparable to compound 7l.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Multisubstituted pyridin-3-amine derivatives have also been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in non-small cell lung cancer (NSCLC).[3] Through in silico screening and subsequent chemical synthesis and biological evaluation, a hit compound with a pyridin-3-amine scaffold was identified with an IC50 value of 3.8 ± 0.5 μM against FGFR1.[3] Structure-activity relationship (SAR) studies led to the discovery of compound 3m , which demonstrated potent inhibition against FGFR1, 2, and 3.[3]

Table 2: FGFR Inhibition by Substituted Pyridin-3-amine Derivatives [3]

| Compound | FGFR1 IC50 (μM) |

| Hit 1 | 3.8 ± 0.5 |

| 2d | (Improved activity over furan/thiophene analogues) |

| 3m | (Potent inhibition of FGFR1, 2, and 3) |

Antimicrobial Activity

Beyond their anticancer potential, substituted pyridin-3-amine compounds have also been investigated for their antimicrobial properties.

Antibacterial Activity

A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized, showing moderate to strong antibacterial activity, particularly against Gram-positive bacteria.[4] Compounds 21b, 21d, 21e, and 21f exhibited potent activity against five Gram-positive strains, comparable to the antibiotic linezolid.[4]

Table 3: Antibacterial Activity of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives [4]

| Compound | S. aureus MIC (μg/mL) | E. faecalis MIC (μg/mL) | B. subtilis MIC (μg/mL) | S. xylosus MIC (μg/mL) | S. pneumoniae MIC (μg/mL) |

| 9g | 32-64 | - | - | - | - |

| 17a-l | (Improved activity over 9a-l) | (Certain inhibition) | (Certain inhibition) | (Certain inhibition) | (More significant inhibition) |

| 21b | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) |

| 21d | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) |

| 21e | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) |

| 21f | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) | (Strong activity) |

| Linezolid | (Comparable activity) | (Comparable activity) | (Comparable activity) | (Comparable activity) | (Comparable activity) |

Experimental Protocols

General Synthesis of Substituted Pyridin-3-amine Derivatives

The synthesis of substituted pyridin-3-amine derivatives often involves multi-step reaction sequences. A common strategy for the synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues is outlined below.

Caption: General synthetic workflow for substituted pyridin-3-amine compounds.

A representative synthesis for multisubstituted pyridin-3-amine derivatives targeting FGFR involves a Miyaura borylation reaction to provide boronic esters, followed by a Sandmeyer reaction on pyridin-3-amine to introduce an iodine atom.[3] This is followed by a copper-catalyzed coupling and subsequent Suzuki couplings to build the final molecule.[3]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro assays.

Caption: A typical workflow for an in vitro kinase inhibition assay.

For CDK2/cyclin A2 inhibition, the assay often measures the phosphorylation of a substrate peptide by the enzyme in the presence of varying concentrations of the inhibitor.[1] The amount of phosphorylation is then quantified, for example, by using a fluorescently labeled antibody that recognizes the phosphorylated substrate.

Cell-Based Antiproliferative Assay

The effect of the compounds on cancer cell growth is assessed using cell proliferation assays, such as the MTT or SRB assay.

Caption: Workflow for a cell-based antiproliferative assay.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity is determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

The therapeutic effects of substituted pyridin-3-amine compounds are often mediated through their interaction with specific signaling pathways.

CDK2-Mediated Cell Cycle Regulation

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S and S phases of the cell cycle. Inhibition of CDK2 by pyridin-3-amine derivatives leads to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK2 signaling pathway by pyridin-3-amine derivatives.

FGFR Signaling Pathway in Cancer

FGFR signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and angiogenesis. Pyridin-3-amine-based FGFR inhibitors block these downstream effects.

Caption: Overview of FGFR signaling and its inhibition by pyridin-3-amine compounds.

Conclusion

Substituted pyridin-3-amine compounds represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy as kinase inhibitors and antimicrobial agents highlights their broad biological activity. The structure-activity relationship studies conducted on these compounds provide a rational basis for the design of more potent and selective derivatives.[3][5] This technical guide serves as a foundational resource for researchers aiming to further explore and exploit the therapeutic potential of this important class of molecules. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them into clinical development.

References

- 1. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyridin-3-amine Derivatives: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyridin-3-amine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyridin-3-amine derivatives, with a particular focus on their role as kinase inhibitors in oncology. We will delve into detailed experimental protocols, present key quantitative data, and visualize complex biological pathways and experimental workflows to provide a comprehensive resource for professionals in the field.

Core Synthetic Strategies

The synthesis of substituted pyridin-3-amine derivatives often involves multi-step reaction sequences, leveraging well-established organic chemistry transformations. A common approach begins with commercially available pyridin-3-amine, which can be modified through various reactions, including Sandmeyer reactions to introduce different functionalities.[1] Subsequent Suzuki or other cross-coupling reactions are frequently employed to introduce aryl or heteroaryl moieties, allowing for the exploration of the chemical space and the optimization of biological activity.[1][2]

For instance, in the synthesis of multi-targeted protein kinase inhibitors, a key intermediate can be generated from pyridin-3-amine via a Sandmeyer reaction to introduce an iodine atom, followed by a copper-catalyzed coupling with an appropriate amino alcohol.[1] This intermediate can then undergo a Suzuki coupling with various boronic esters to yield a library of final compounds.[1]

Targeting Key Signaling Pathways in Oncology

Pyridin-3-amine derivatives have shown significant promise as inhibitors of various protein kinases that are dysregulated in cancer. Two prominent examples are Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinase 2 (CDK2).

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Its aberrant activation is implicated in various cancers. Novel pyridin-3-amine derivatives have been developed as potent FGFR inhibitors.[1]

Figure 1: Simplified FGFR signaling pathway and the inhibitory action of a pyridin-3-amine derivative.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its dysregulation is a hallmark of many cancers. N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent CDK2 inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.[3][4]

Figure 2: The role of CDK2 in cell cycle progression and its inhibition by a pyridin-3-amine derivative.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel pyridin-3-amine derivatives against their target kinases and cancer cell lines.

Table 1: FGFR Inhibitory Activity of Pyridin-3-amine Derivatives [1]

| Compound | FGFR1 IC₅₀ (μM) | FGFR2 IC₅₀ (μM) | FGFR3 IC₅₀ (μM) |

| 1 | 3.8 ± 0.5 | - | - |

| 2d | - | - | - |

| 3m | 0.002 ± 0.0003 | 0.003 ± 0.0004 | 0.004 ± 0.0005 |

Table 2: Antiproliferative Activity of N-(pyridin-3-yl)pyrimidin-4-amine Derivatives [3]

| Compound | MV4-11 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HeLa IC₅₀ (μM) |

| 7l | 0.83 | 2.12 | 3.12 | 8.61 |

Table 3: CDK2 Inhibitory Activity of Compound 7l [3]

| Compound | CDK2/cyclin A2 IC₅₀ (nM) |

| 7l | 64.42 |

Detailed Experimental Protocols

General Synthetic Workflow for FGFR Inhibitors

The synthesis of the pyridin-3-amine based FGFR inhibitors involves a multi-step process, as depicted in the workflow below.[1]

Figure 3: General synthetic workflow for pyridin-3-amine based FGFR inhibitors.

Protocol 1: Synthesis of 3-Iodopyridine (9) [1]

To a solution of pyridin-3-amine (8) in hydrochloric acid, a solution of sodium nitrite (NaNO₂) in water is added dropwise at 0 °C. The mixture is stirred for a specified time, followed by the addition of a solution of sodium iodide (NaI) in water. The reaction is then heated and stirred until completion. After cooling, the reaction is neutralized with a base and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield 3-iodopyridine (9).

Protocol 2: Suzuki Coupling for the Synthesis of Final Compounds [1]

A mixture of the chloropyridine intermediate (11), a suitable boronic acid, a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄) is prepared in a suitable solvent such as n-butanol. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired final compound.

In Vitro Kinase Inhibition Assay

Principle: The ability of a compound to inhibit the activity of a specific kinase is measured by quantifying the amount of phosphorylated substrate produced in the presence of the compound.

General Procedure:

-

The kinase, a suitable substrate (often a peptide), and ATP are combined in a reaction buffer.

-

The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

The reaction is stopped, and the amount of phosphorylated product is determined. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

-

The percentage of inhibition is calculated for each compound concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The pyridin-3-amine scaffold has proven to be a versatile and fruitful starting point for the development of novel kinase inhibitors. The derivatives discussed in this guide demonstrate potent activity against clinically relevant targets such as FGFR and CDK2. The synthetic routes are generally robust and amenable to the generation of large libraries for structure-activity relationship studies. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential against other kinase targets and in different therapeutic areas. The detailed protocols and data presented herein provide a solid foundation for researchers to build upon in the quest for new and improved therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Potential Therapeutic Targets for 5-Chloro-6-methoxypyridin-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-chloro-6-methoxypyridin-3-amine scaffold is a versatile heterocyclic building block that has garnered interest in medicinal chemistry for the development of novel therapeutic agents. Its substituted pyridine core allows for diverse chemical modifications, enabling the exploration of a wide chemical space to target various biological pathways. This technical guide provides an in-depth overview of the potential therapeutic targets for derivatives of this scaffold, with a primary focus on their role as kinase inhibitors in oncogenic signaling pathways. The information presented herein is supported by data from studies on structurally related methoxypyridine derivatives, which serve as a strong predictive basis for the therapeutic potential of this compound class.

Primary Therapeutic Target: PI3K/mTOR Signaling Pathway

A significant body of research points towards the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathways as primary targets for methoxypyridine-based inhibitors. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers[1][2]. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms observed with single-target therapies[1].

Derivatives of the structurally related 2-methoxypyridin-3-amine have been synthesized and identified as potent, nanomolar inhibitors of PI3Kα and mTOR[1]. These findings strongly suggest that derivatives of this compound can be developed to target the same pathway.

Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which acts as a second messenger to recruit and activate AKT. Activated AKT then modulates a variety of downstream effectors, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth by phosphorylating targets like S6K1 and 4E-BP1[2][3].

Methoxypyridine-based inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and mTOR and blocking their catalytic activity. This leads to a downstream cascade of effects, including the inhibition of AKT phosphorylation, induction of cell cycle arrest, and apoptosis in cancer cells[1].

Signaling Pathway Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. mTOR Inhibitors at a Glance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Landscape of Methoxypyridine Amines: A Technical Guide for Drug Discovery

An in-depth review of the core synthetic strategies for methoxypyridine amines, a pivotal scaffold in medicinal chemistry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key synthetic methodologies, detailed experimental protocols, and comparative data to inform the design and execution of novel synthetic routes.

Methoxypyridine amines represent a critical class of heterocyclic compounds widely employed in the development of novel therapeutics. Their unique electronic properties, arising from the interplay of the electron-donating methoxy group and the electron-withdrawing pyridine ring, coupled with the nucleophilic character of the amine functionality, make them versatile building blocks for targeting a wide array of biological targets. This technical guide delves into the primary synthetic routes for accessing these valuable molecules, with a focus on providing practical, actionable information for laboratory synthesis.

Core Synthetic Methodologies

The synthesis of methoxypyridine amines can be broadly categorized into four main strategies: the Chichibabin reaction, nucleophilic aromatic substitution (SNAr), the Buchwald-Hartwig amination, and multi-step pathways often involving reductive amination. The choice of method is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Chichibabin Reaction

A classic method for the direct amination of pyridines at the C2 position, the Chichibabin reaction has been revitalized with modern protocols that offer milder reaction conditions.[1][2] This reaction is particularly useful for the synthesis of 2-aminomethoxypyridines. A notable advancement involves the use of a sodium hydride-iodide composite, which enhances the basicity and facilitates the amination with primary alkyl amines.[1][3]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone for the synthesis of methoxypyridine amines, proceeding through the displacement of a leaving group (typically a halide) by an amine or the displacement of a methoxy group by an amine, or vice-versa. The regioselectivity of the reaction is governed by the substitution pattern of the pyridine ring.

A rapid amination protocol for methoxy-substituted pyridines has been developed using n-butyllithium (n-BuLi) to activate the amine nucleophile.[4][5][6] This method is highly efficient for the synthesis of N-alkyl and N-aryl methoxypyridine amines. Another common SNAr strategy involves the reaction of a chloropyridine with sodium methoxide to introduce the methoxy group, followed by subsequent functionalization.[7][8] Copper-catalyzed amination of bromopyridines also provides a viable route.[9]

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds.[10][11][12][13][14] This cross-coupling reaction is particularly advantageous for the amination of halomethoxypyridines that are unreactive under traditional SNAr conditions.[13] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[15][16][17] The choice of ligand is crucial for the success of the reaction and a variety of specialized ligands have been developed to improve reaction efficiency and scope.[11]

Multi-Step Syntheses Incorporating Reductive Amination

Complex methoxypyridine amines are often assembled through multi-step sequences. A common tactic involves the synthesis of a methoxypyridine derivative bearing a carbonyl group (an aldehyde or ketone), which is then converted to the amine via reductive amination.[8][18][19][20][21][22] This method offers a high degree of control over the final structure of the amine. The reduction of a nitro group to an amine is another frequently used transformation in the synthesis of these compounds.[10][23]

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic methods described, providing a comparative overview of their efficiency.

Table 1: Chichibabin Reaction

| Starting Material | Amine | Product | Yield (%) | Reference |

| 3-Methoxypyridine | n-Butylamine | 2-Butylamino-3-methoxypyridine | 7 | [1] |

| Pyridine | n-Butylamine | N-Butylpyridin-2-amine | 95 | [1] |

Table 2: Nucleophilic Aromatic Substitution (SNAr)

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| 2,6-Dibromo-3-aminopyridine | Sodium methoxide | 6-Bromo-2-methoxy-3-aminopyridine | 98 | [7] |

| 2-Methoxy-4-nitropyridine | (Reduction) | 4-Amino-2-methoxypyridine | - | [23] |

| 2-Amino-4-chloropyridine | Sodium methoxide | 2-Amino-4-methoxypyridine | - | [8] |

| 2-Bromopyridine | Ammonia | 2-Aminopyridine | 92 | [9] |

Table 3: Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference | |---|---|---|---|---| | Bromo-aromatic | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | - |[17] | | 2-Bromotoluene | Morpholine | (SIPr)Pd(methallyl)Cl | LHMDS | 99 |[21] |

Detailed Experimental Protocols

Protocol 1: Modified Chichibabin Reaction for C2-Amination of Pyridine[1]

To a 10 mL sealed tube containing pyridine (38.9 mg, 0.492 mmol), NaH (61.7 mg, 1.54 mmol), and LiI (136 mg, 1.02 mmol) in THF (500 μL) is added n-butylamine (98.8 μL, 1.00 mmol) at room temperature under a N₂ atmosphere. The tube is sealed and the reaction mixture is stirred at 85 °C for 7 hours. After cooling to 0 °C, the reaction is quenched with ice-cold water and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo to yield the product.

Protocol 2: SNAr Synthesis of 6-Bromo-2-methoxy-3-aminopyridine[7]

Sodium methoxide (powder, 600 g, 11.1 mol) is added to a solution of 2,6-dibromopyridin-3-amine (400 g, 1.59 mol) in 1,4-dioxane (3500 mL) at room temperature under a nitrogen atmosphere. The resulting mixture is heated to 100 °C for 18 hours. The reaction mixture is then cooled to 0 °C and quenched by the careful addition of aqueous ammonium chloride (600 g in 1500 mL of water). The product is isolated by filtration.

Protocol 3: General Procedure for Buchwald-Hartwig Amination[17]

A mixture of the bromo-aromatic compound (1 equiv.), aniline (1.5 equiv.), Cs₂CO₃ (10 equiv.), Pd(OAc)₂ (0.05 equiv.), and BINAP (0.08 equiv.) in toluene (10 volumes) is degassed. The mixture is then stirred at 110 °C for 8 hours under a nitrogen atmosphere. After cooling, the mixture is filtered through celite and the filtrate is concentrated. The crude product is purified by silica gel column chromatography.

Signaling Pathways and Experimental Workflows

Methoxypyridine amines are not only synthetic targets but also key components of biologically active molecules that modulate various signaling pathways. For instance, 3-methoxypyridine-2-amine has been identified as a potent inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and rheumatoid arthritis.[24] Additionally, methoxypyridine derivatives have been designed as dual PI3K/mTOR inhibitors, targeting a central pathway in cancer cell proliferation and survival.[10][25]

The following diagrams illustrate the general experimental workflows for the key synthetic methods discussed.

References

- 1. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 2. scientificupdate.com [scientificupdate.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. jconsortium.com [jconsortium.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. guidechem.com [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]

- 14. orgsyn.org [orgsyn.org]

- 15. jk-sci.com [jk-sci.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. organic-synthesis.com [organic-synthesis.com]

- 18. lookchem.com [lookchem.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 21. rsc.org [rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. 4-Amino-2-methoxypyridine Manufacturer & Supplier in China | High Purity Chemical | Specifications, Uses, Safety & Price [pipzine-chem.com]

- 24. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 25. mdpi.com [mdpi.com]

5-Chloro-6-methoxypyridin-3-amine: A Technical Safety and Hazard Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and hazard information for 5-Chloro-6-methoxypyridin-3-amine (CAS No: 158387-20-3). The information is compiled from various safety data sheets and toxicological databases to assist researchers, scientists, and drug development professionals in handling this compound safely.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity, skin irritation, serious eye damage/irritation, and respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Signal Word | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] | Warning |

|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] | Warning |

|

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation[1][2] | Danger / Warning |

|

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[1][2] | Warning |

|

Precautionary Measures and First Aid

Precautionary Statements:

-

Prevention: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[3][4]

-

Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2][3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies based on OECD guidelines for assessing the types of hazards identified for this compound.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance. It involves a stepwise procedure with the use of a limited number of animals.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

-

Stepwise Procedure:

-

A group of three animals is dosed at the selected starting dose.

-

If no mortality is observed, the next group is dosed at the next higher fixed dose level.

-

If mortality is observed, the next group is dosed at the next lower fixed dose level.

-

The test is stopped when a dose that causes mortality or clear signs of toxicity is identified, or when no effects are seen at the highest dose level.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Skin Irritation/Corrosion (OECD Guideline 439: In Vitro Skin Irritation)

This in vitro test method uses reconstructed human epidermis (RhE) models to assess the skin irritation potential of chemicals.

Methodology:

-

Tissue Preparation: Commercially available RhE tissue models are pre-incubated in a defined culture medium.

-

Test Substance Application: A small amount of the test substance (liquid or solid) is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes), after which the substance is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Cell viability is determined by measuring the conversion of a vital dye (e.g., MTT) into a colored formazan salt by the mitochondria of viable cells. The amount of formazan produced is quantified spectrophotometrically.

-

Data Analysis: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.

Serious Eye Damage/Irritation (OECD Guideline 405: Acute Eye Irritation/Corrosion)

This in vivo test is used to assess the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are typically used.

-

Test Substance Instillation: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals (e.g., 1, 24, 48, and 72 hours) after instillation. The observation period may be extended up to 21 days to assess the reversibility of the effects.

-

Scoring: Ocular reactions are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

References

A Technical Guide to 5-Chloro-6-methoxypyridin-3-amine: Commercial Availability, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-6-methoxypyridin-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of the potential biological significance of the aminopyridine scaffold.

Commercial Availability and Physicochemical Properties

This compound is readily available from a variety of commercial suppliers, indicating its utility as a research chemical and starting material for further synthesis. It is typically offered in various purities, and researchers should consult specific vendors for detailed specifications and availability.

Supplier Information

A non-exhaustive list of suppliers for this compound (CAS No. 158387-20-3) includes, but is not limited to:

-

PharmaBlock Sciences (Nanjing), Inc.

-

Adamas Reagent, Ltd.

-

Accela ChemBio Co., Ltd.

-

Bide Pharmatech Ltd.

-

Shanghai YuanYe Biotechnology Co., Ltd.

Pricing and packaging sizes are subject to change and should be confirmed with the respective suppliers.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. This information has been aggregated from various chemical databases and supplier technical data sheets.[1]

| Property | Value | Source |

| CAS Number | 158387-20-3 | PubChem, ChemicalBook[1] |

| Molecular Formula | C₆H₇ClN₂O | PubChem |

| Molecular Weight | 158.58 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| Appearance | Solid (form may vary) | Generic |

| Purity | Typically ≥95% (as specified by supplier) | Sigma-Aldrich |

| InChI | InChI=1S/C6H7ClN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3 | PubChem |

| InChIKey | XSUGEKNUDFVPPO-UHFFFAOYSA-N | PubChem |

| SMILES | COC1=NC=C(C=C1Cl)N | PubChem |

| Storage Conditions | Keep in dark place, inert atmosphere, 2-8°C | Sigma-Aldrich |

Safety Information

Based on aggregated GHS information, this compound is associated with the following hazards:

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from the commercially available 5-chloro-3-hydroxypyridine:

-

Methoxylation of 5-chloro-3-hydroxypyridine to yield 5-chloro-3-methoxypyridine.

-

Amination of 5-chloro-3-methoxypyridine to introduce the amino group at the 3-position, yielding the final product.

Detailed Experimental Protocol

This protocol is a hypothetical adaptation based on related chemical transformations and should be performed by a trained organic chemist with appropriate safety precautions.

Step 1: Synthesis of 5-Chloro-3-methoxypyridine

This procedure is based on the methoxylation of a hydroxyl group on a pyridine ring.

-

Materials:

-

5-Chloro-3-hydroxypyridine

-

Diazomethane (or alternatively, methyl iodide and a suitable base like sodium hydride)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a fume hood, dissolve 5-chloro-3-hydroxypyridine in a minimal amount of anhydrous diethyl ether or THF in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane. Caution: Diazomethane is explosive and highly toxic. This step should only be performed by experienced personnel using appropriate safety shielding.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by the careful addition of a few drops of acetic acid until the yellow color disappears.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3-methoxypyridine.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

Step 2: Synthesis of this compound

This amination procedure is adapted from a general method for the amination of halopyridines.

-

Materials:

-

5-Chloro-3-methoxypyridine

-

Lithium amide (LiNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous tetrahydrofuran (THF)

-

Ammonium chloride

-

-

Procedure:

-

Set up a three-necked, round-bottom flask equipped with a dry ice-acetone condenser, a gas inlet, and a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).

-

Condense liquid ammonia into the flask at -78°C.

-

Carefully add small pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color is obtained. Then, add a catalytic amount of ferric nitrate to facilitate the formation of lithium amide. Continue adding lithium until all of it has reacted to form a colorless to grayish suspension of lithium amide.

-

Dissolve 5-chloro-3-methoxypyridine in anhydrous THF and add it dropwise to the suspension of lithium amide in liquid ammonia at -78°C.

-

Stir the reaction mixture at -78°C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-